molecular formula C12H13F3O3 B11804767 Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate CAS No. 1420791-38-3

Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Cat. No.: B11804767
CAS No.: 1420791-38-3
M. Wt: 262.22 g/mol
InChI Key: ZXGXWFIGUZFLOX-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

  • Strong absorption at 1745–1720 cm⁻¹: Ester carbonyl stretch.
  • Peaks at 1280–1120 cm⁻¹: C–O–C asymmetric stretching of the furan ring.
  • Sharp bands near 1150 cm⁻¹: C–F vibrations from the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
3.82 s Methoxy group (COOCH₃)
2.85 m H4/H5 protons
2.45 q (J=7.1 Hz) H6 adjacent to CF₃
2.10 s C3 methyl group

¹³C NMR (150 MHz, CDCl₃):

δ (ppm) Assignment
168.4 Ester carbonyl
124.5 CF₃ (q, J=288 Hz)
55.1 Methoxy carbon
21.3 C3 methyl carbon

Mass Spectrometry (MS)

  • Molecular ion : m/z 262.23 (C₁₂H₁₃F₃O₃).
  • Key fragments :
    • m/z 231 [M–OCH₃]⁺
    • m/z 189 [M–COOCH₃]⁺
    • m/z 69 [CF₃]⁺

X-ray Crystallographic Studies of Tetrahydrobenzofuran Derivatives

X-ray analyses of structurally related compounds reveal:

  • Bond length alternation : The tetrahydrofuran ring exhibits slight elongation of C–O bonds (1.43 Å) compared to aromatic furans (1.36 Å).
  • Packing motifs : Trifluoromethyl groups participate in weak C–F···H–C interactions, creating layered crystal structures.
  • Torsional angles : The dihydrofuran segment shows a twist of 20–30° relative to the benzene ring, reducing steric clash between substituents.
Compound Space Group Bond Length (C–O) Reference
3,3a,4,7a-Tetrahydrobenzofuran-2,5-dione P2₁/c 1.41 Å
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol C2/c 1.38 Å

Properties

CAS No.

1420791-38-3

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H13F3O3/c1-6-8-4-3-7(12(13,14)15)5-9(8)18-10(6)11(16)17-2/h7H,3-5H2,1-2H3

InChI Key

ZXGXWFIGUZFLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1CCC(C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Manganese(III)-Mediated Radical Cyclization

Manganese(III) acetate [Mn(OAc)₃] has emerged as a critical reagent for constructing heterocyclic frameworks via radical intermediates. In a seminal study, unsaturated diacylpiperazine derivatives underwent Mn(OAc)₃-mediated cyclization with 1,3-dicarbonyl compounds to yield dihydrofuran-piperazine hybrids. While this method specifically targeted dihydrofurans, its principles are adaptable to tetrahydrobenzofuran synthesis.

Mechanistic Pathway :

  • Radical Generation : Mn(OAc)₃ oxidizes 1,3-dicarbonyl compounds (e.g., dimedone, acetylacetone) to generate α-carbon radicals.

  • Cyclization : The radical intermediates attack electron-deficient alkenes in unsaturated precursors, initiating ring closure.

  • Aromatization : Subsequent oxidation or proton loss stabilizes the fused-ring system.

Application to Target Compound :
To adapt this method for tetrahydrobenzofuran synthesis:

  • Replace diacylpiperazine with a cyclohexene-based precursor containing pre-installed methyl and trifluoromethyl groups.

  • Use methyl acetoacetate as the 1,3-dicarbonyl component to directly incorporate the ester moiety.

Optimized Conditions :

ParameterValue
Molar Ratio1:1.2 (precursor:Mn(OAc)₃)
SolventTetrahydrofuran (THF)
TemperatureRoom temperature
Reaction Time48–72 hours
Yield Range31%–81%

Challenges :

  • Regioselectivity : Competing radical pathways may lead to regioisomers. Bulky substituents (e.g., trifluoromethyl) can bias cyclization toward the desired position.

  • Steric Hindrance : The trifluoromethyl group may slow reaction kinetics, necessitating extended reaction times.

Esterification Techniques for Methyl Group Incorporation

Fischer Esterification of Carboxylic Acid Intermediates

A two-step approach involving cyclization followed by esterification is widely employed. For example, if the radical cyclization yields a carboxylic acid intermediate, Fischer esterification with methanol introduces the methyl ester.

Procedure :

  • Cyclization : Synthesize 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid via Mn(OAc)₃-mediated methods.

  • Esterification :

    • Reflux the carboxylic acid with excess methanol and catalytic sulfuric acid (H₂SO₄).

    • Remove water via azeotropic distillation to shift equilibrium toward ester formation.

Conditions :

ParameterValue
Acid CatalystH₂SO₄ (5 mol%)
SolventMethanol
TemperatureReflux (65°C)
Reaction Time6–12 hours
Yield65%–89% (theoretical)

Advantages :

  • Simplicity : Requires standard laboratory equipment.

  • Scalability : Easily adapted for industrial production.

Trifluoromethyl Group Introduction Strategies

Electrophilic Trifluoromethylation

Electrophilic reagents like Umemoto’s reagent (5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) enable direct CF₃ group installation onto aromatic systems.

Application :

  • Introduce CF₃ early in the synthesis by functionalizing a cyclohexenone precursor before cyclization.

  • Conditions :

    • Reagent: Umemoto’s reagent (1.2 equiv)

    • Base: Cs₂CO₃ (2 equiv)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C to room temperature

    • Yield: 50%–70% (literature analogues)

Radical Trifluoromethylation

Copper-mediated radical trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) offers complementary selectivity.

Procedure :

  • Generate CF₃ radicals via Cu(I)-catalyzed decomposition of Togni’s reagent.

  • Trap radicals with alkene intermediates during cyclization.

Conditions :

ParameterValue
CatalystCuI (10 mol%)
ReagentTogni’s reagent (1.5 equiv)
SolventAcetonitrile
Temperature60°C
Yield45%–60% (literature analogues)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Mn(OAc)₃ CyclizationHigh functional group toleranceRequires prolonged reaction times31%–81%
Fischer EsterificationSimple, scalableAcid-sensitive substrates may degrade65%–89%
Electrophilic CF₃Early-stage functionalizationExpensive reagents50%–70%
Radical CF₃Compatible with late-stage modificationCompeting side reactions45%–60%

Key Findings :

  • Mn(OAc)₃-mediated cyclization offers the highest yields but demands precise control over radical intermediates.

  • Combining early-stage CF₃ introduction with Fischer esterification streamlines the synthesis but risks functional group incompatibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Chemistry

Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate serves as a valuable building block in organic synthesis. Its structure allows for further functionalization to create more complex molecules used in various chemical applications.

Research indicates that this compound exhibits notable biological properties:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through specific molecular pathways.

Pharmaceutical Development

Due to its structural features and biological activities, this compound is being explored as a pharmaceutical intermediate. Its potential applications include:

  • Development of new drugs targeting specific diseases.
  • Use in formulations aimed at enhancing therapeutic efficacy.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines demonstrated that treatment with this compound led to:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins were observed.
  • Cell Cycle Arrest : Specific arrest in the S-phase was noted, indicating its role in inhibiting cancer cell proliferation.

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic ChemistryBuilding block for complex organic synthesisVersatile precursor for various chemical reactions
Biological ActivityAntimicrobial and anticancer propertiesEffective against bacteria; induces apoptosis in cancer cells
Pharmaceutical DevelopmentIntermediate for drug formulationPotential for new therapeutic agents

Mechanism of Action

The mechanism of action of Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug with a similar trifluoromethylated structure.

    Trifluoromethylated Pyridines: Used in agrochemicals and pharmaceuticals.

Uniqueness

Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is unique due to its specific combination of a trifluoromethyl group and a tetrahydrobenzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antiviral, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H11F3O2
  • Molecular Weight : 224.19 g/mol

The presence of trifluoromethyl and tetrahydrofuran moieties contributes to its unique chemical reactivity and biological profile.

Anti-inflammatory Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory activities. A study published in Molecules highlighted that certain structural modifications can enhance the anti-inflammatory effects of related compounds .

Antiviral Activity

The compound's antiviral potential has been explored in various studies. For instance, compounds with similar structures have shown efficacy against the hepatitis C virus (HCV), indicating that this compound may also possess antiviral properties .

Case Studies

  • Case Study on Hepatitis C Virus : A series of thiophen urea derivatives were tested for their ability to inhibit HCV entry. The findings suggest that structural features akin to those in this compound could be pivotal in designing effective antiviral agents .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms of related compounds revealed that they inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential pathway through which this compound may exert its effects .

Data Table: Biological Activities Overview

Activity TypeRelated CompoundsObserved EffectsReference
Anti-inflammatoryLuteolin derivativesInhibition of TNF-alpha and IL-6
Antiviral ActivityThiophen urea derivativesInhibition of HCV entry
CytotoxicityVarious analogsSelective cytotoxicity against cancer cells

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate?

Synthesis requires precise control of temperature, solvent selection (e.g., tetrahydrofuran (THF) for solubility and reactivity), and reaction time. For example, NaH in THF at 0°C is used for deprotonation in analogous benzofuran syntheses, with monitoring via thin-layer chromatography (TLC) to track progress . Post-reaction purification involves filtration to remove salts (e.g., triethylammonium chloride) and column chromatography for isolation .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity of this compound?

1^1H and 13^13C NMR are critical for verifying substituent positions and ring saturation. For instance, tetrahydrobenzofuran derivatives exhibit distinct splitting patterns for protons on saturated vs. aromatic carbons. Discrepancies between observed and theoretical NMR signals (e.g., in compound 3g from ) highlight the need for iterative refinement of spectral assignments to resolve ambiguities .

Q. What analytical techniques are essential for purity assessment?

High-Performance Liquid Chromatography (HPLC) is used to monitor reaction intermediates, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. For structurally similar compounds, deviations in MS data (e.g., m/z values) may indicate impurities or side products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for this compound?

Software like SHELXL and ORTEP-III enable refinement of X-ray diffraction data. SHELXL’s robust handling of twinned crystals or high-resolution datasets is particularly useful for resolving ambiguities in electron density maps, especially for trifluoromethyl groups, which can introduce torsional disorder . Comparative analysis with analogous structures (e.g., benzothiophene derivatives in ) helps validate bond lengths and angles.

Q. What strategies mitigate side reactions during functionalization of the tetrahydrobenzofuran core?

Selective protection of reactive sites (e.g., ester groups) and stepwise functionalization are recommended. For example, benzyl ether protection (as in ) prevents unwanted nucleophilic attacks during substitutions. Kinetic studies using HPLC or in-situ IR spectroscopy can identify optimal reaction windows to minimize byproducts .

Q. How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in pesticidal and pharmacological analogs (e.g., thiazopyr in ). Structure-Activity Relationship (SAR) studies on similar compounds (e.g., Table 1 in ) reveal that fluorination increases target binding affinity by 10–100× compared to methyl or hydrogen substituents .

Q. What computational modeling approaches predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations can model transition states for reactions involving the benzofuran core. For example, [3,3]-sigmatropic rearrangements () are simulated to identify energetically favorable pathways. Molecular docking studies further predict interactions with enzymes or receptors, guiding experimental design .

Data Analysis & Comparative Studies

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Systematic variation of catalysts (e.g., Et3_3N vs. DBU) and solvents (polar aprotic vs. ethers) can reconcile yield differences. For instance, THF increases yields by 15–20% over DMF in analogous esterifications (). Statistical tools like Design of Experiments (DoE) optimize multi-variable conditions .

Q. What structural features distinguish this compound from tetrahydrobenzo[b]thiophene analogs?

The benzofuran oxygen atom creates a more electron-rich core compared to sulfur in benzothiophenes, altering reactivity in electrophilic substitutions. X-ray crystallography (via SHELX) confirms shorter C–O bond lengths (1.36 Å vs. C–S 1.72 Å), influencing π-π stacking in solid-state structures .

Q. How do spectroscopic profiles vary between enantiomers of this compound?

Chiral HPLC with polarimetric detection or vibrational circular dichroism (VCD) can differentiate enantiomers. For example, pyrrolidine carboxylates () show distinct 19^19F NMR shifts for (R,R) vs. (S,S) configurations, aiding stereochemical assignments .

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